
2-Hidroxi-3,6,7,10,11-pentakis(hexiloxi)trifenileno
Descripción general
Descripción
2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene: is a complex organic compound with the molecular formula C48H72O6 It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of five hexyloxy groups and a hydroxyl group attached to the triphenylene core
Aplicaciones Científicas De Investigación
2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene has a wide range of applications in scientific research:
Biology: Potential use in the development of biosensors due to its unique structural properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of materials with high thermal stability and unique optical properties.
Mecanismo De Acción
Target of Action
The primary target of the compound 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene, also known as 3,6,7,10,11-Pentahexoxytriphenylen-2-ol, is the formation of liquid crystal structures . This compound is known to form columnar liquid crystal phases , which are stable over a wide temperature interval .
Mode of Action
The mode of action of 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene involves the formation of these liquid crystal structures through oxidative coupling . The compound interacts with its targets by forming 1:1 CPI (complementary polytopic interaction) compounds with other triphenylene derivatives . These additives can induce liquid crystal behavior in otherwise non-mesogenic esters .
Biochemical Pathways
The biochemical pathway of 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene involves the oxidative coupling of 2-acetoxy-1-hexyloxybenzene to 3,3′,4,4′-tetrakis(hexyloxy)biphenyl . This process leads to the formation of the compound, which then forms an enantiotopic Col h columnar liquid crystal phase .
Pharmacokinetics
It is known that the compound forms stable liquid crystal phases over a wide temperature range , suggesting that it may have good thermal stability.
Result of Action
The result of the action of 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene is the formation of stable liquid crystal structures . These structures can be further enhanced by the formation of 1:1 CPI compounds with other triphenylene derivatives .
Action Environment
The action of 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene is influenced by environmental factors such as temperature . The compound forms stable liquid crystal phases over a wide temperature range , suggesting that it may be robust to changes in environmental temperature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-dihexyloxybenzene and 1,1’-biphenyl, 3,3’,4,4’-tetrakis(hexyloxy)-.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as acetonitrile and catalysts like molybdenum pentachloride.
Oxidative Trimerization: The key step involves the oxidative trimerization of catechol derivatives, which can be induced by metal salts in high oxidation states or through electrochemical methods.
Industrial Production Methods: Industrial production of 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene may involve large-scale electroorganic synthesis. This method is preferred due to its efficiency and the ability to produce high-purity compounds. The process involves anodic treatment of catechol ketals followed by acidic hydrolysis .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states.
Substitution: The hexyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as molybdenum pentachloride or electrochemical methods are commonly used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation Products: Higher oxidation states of the compound.
Substitution Products: Compounds with different functional groups replacing the hexyloxy groups.
Comparación Con Compuestos Similares
2,3,6,7,10,11-Hexahydroxytriphenylene: Similar in structure but with hydroxyl groups instead of hexyloxy groups.
2,3,6,7,10,11-Hexamethoxytriphenylene: Contains methoxy groups instead of hexyloxy groups.
2,3,6,7,10,11-Hexahydroxybenzophenone: Another derivative with different functional groups.
Uniqueness: 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene is unique due to its combination of hexyloxy groups and a hydroxyl group, which imparts distinct physical and chemical properties. Its ability to form stable columnar mesophases and its high thermal stability make it particularly valuable in the field of organic electronics and materials science .
Propiedades
IUPAC Name |
3,6,7,10,11-pentahexoxytriphenylen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H72O6/c1-6-11-16-21-26-50-44-32-38-37(31-43(44)49)39-33-45(51-27-22-17-12-7-2)47(53-29-24-19-14-9-4)35-41(39)42-36-48(54-30-25-20-15-10-5)46(34-40(38)42)52-28-23-18-13-8-3/h31-36,49H,6-30H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYYUSKHZOXORT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCC)OCCCCCC)OCCCCCC)OCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H72O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
745.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

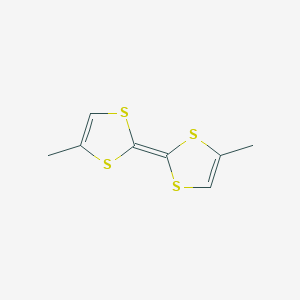

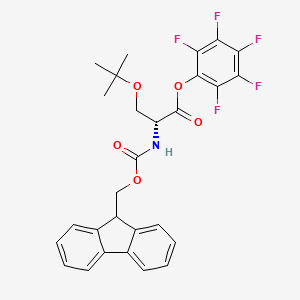
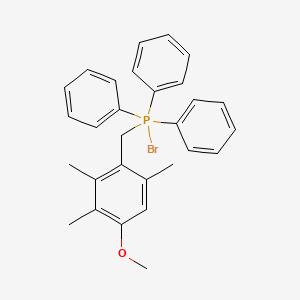
![2-(8-Nitroimidazo[1,2-A]pyridin-2-YL)acetic acid](/img/structure/B1642614.png)
![(7S)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde](/img/structure/B1642617.png)

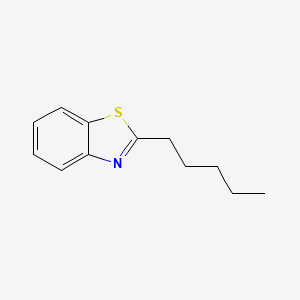
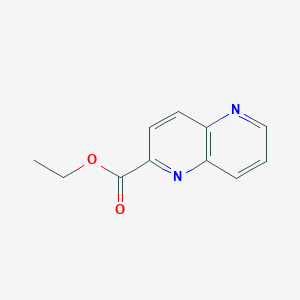

![Butanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-3-methyl-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B1642641.png)
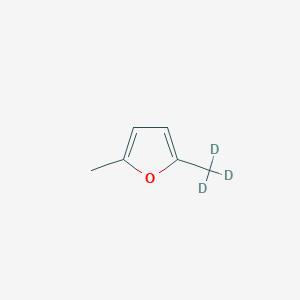
![2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]tetrahydropyran](/img/structure/B1642647.png)

